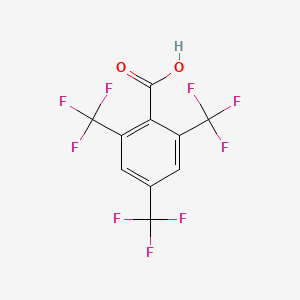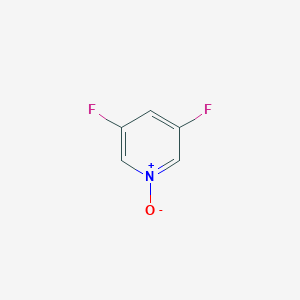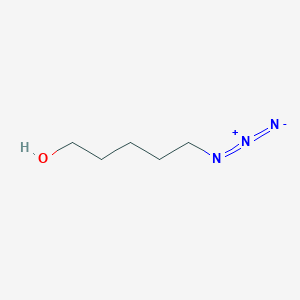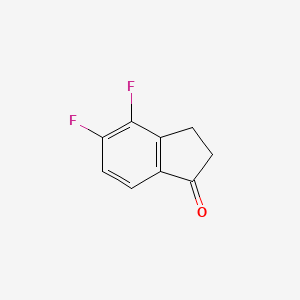
2,4,6-tris(trifluoromethyl)benzoic Acid
Übersicht
Beschreibung
2,4,6-Tris(trifluoromethyl)benzoic acid is a chemical compound that has been synthesized from 1,3,5-tris(trifluoromethyl)benzene through a reaction with n-butyllithium and carbon dioxide, resulting in a high yield of the target acid. The compound has been characterized by its spectral data and pKa values, indicating its acidic nature and the presence of the trifluoromethyl groups which influence its reactivity and physical properties .
Synthesis Analysis
The synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid is notable for its high yield and the use of n-butyllithium and carbon dioxide as reactants. The process involves the formation of the acid from its benzene precursor, which is a significant transformation considering the steric hindrance provided by the trifluoromethyl groups. The synthesis is a clear demonstration of the reactivity of the trifluoromethylated benzene ring towards carboxylation .
Molecular Structure Analysis
The molecular structure of 2,4,6-tris(trifluoromethyl)benzoic acid is characterized by the presence of three trifluoromethyl groups attached to a benzene ring, which is further substituted with a carboxylic acid group. This structure is likely to exhibit significant steric hindrance, affecting its reactivity and the ability to form certain derivatives, such as esters, under normal conditions .
Chemical Reactions Analysis
The chemical reactivity of 2,4,6-tris(trifluoromethyl)benzoic acid is unique due to the presence of the bulky trifluoromethyl groups. The acid chloride derivative is formed slowly under stringent conditions, and the compound does not undergo normal esterification with ethanol due to steric hindrance. However, the ester can be formed through a reaction involving the linear acylium ion, and a highly substituted phenolic ester has been obtained via a mixed anhydride. There have also been attempts to prepare related compounds such as acetophenone and vinyl ketone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-tris(trifluoromethyl)benzoic acid are influenced by the trifluoromethyl groups and the carboxylic acid functionality. The trifluoromethyl groups are electron-withdrawing, which can affect the acidity of the compound and its spectral properties. The steric hindrance they provide also impacts the compound's reactivity, as seen in the difficulty of forming esters through conventional methods. The compound's ability to form a highly substituted phenolic ester suggests potential for further functionalization and the development of novel materials .
In the broader context of trifluoromethylated compounds, the trifluoromethylation of benzoic acids to form aryl trifluoromethyl ketones has been achieved using TMSCF3 and anhydrides as activating reagents. This method provides a facile and efficient way to prepare derivatives from readily available starting materials, highlighting the versatility of trifluoromethylated benzoic acids in synthetic chemistry . Additionally, the presence of fluorinated moieties in compounds like 2,4,6-tris(trifluoromethyl)benzoic acid can lead to the development of materials with unique phase behaviors, such as the thermotropic cubic phase observed in a related fluorinated mesogen .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2,4,6-tris(trifluoromethyl)benzoic acid is synthesized from 1,3,5-tris(trifluoromethyl)benzene, reacting with n-butyllithium and carbon dioxide. However, its esterification is hindered by steric hindrance, and the ester forms through a linear acylium ion pathway (Filler et al., 1991). Additionally, this compound is part of the reaction process in developing novel O-benzylating reagents such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) (Yamada et al., 2012).
Medical Applications
2,4,6-tris(trifluoromethyl)benzoic acid is used in the synthesis of a new polyacrylic derivative of Triflusal, a drug with antithrombogenic properties. This high-molecular-weight polyacrylic system releases the pharmacologically active compound slowly, improving the antiaggregating character for platelets on the surface of small-diameter vascular grafts (Rodríguez et al., 1999).
Material Science and Engineering
In the field of material science, 2,4,6-tris(trifluoromethyl)benzoic acid is involved in studies of vibrational spectra and optimized geometry of hydrogen-bonded dimers, which is significant for understanding molecular interactions and properties (Mukherjee et al., 2011).
Luminescence and Antibacterial Activity
This compound is also utilized in the synthesis of lanthanide ternary complexes with benzoic acid and 2,4,6-tri(2-pyridyl)-s-triazine, which exhibit luminescence and superior antibacterial activity against Escherichia coli (Zhao et al., 2012).
Organometallic Chemistry
In organometallic chemistry, 2,4,6-tris(trifluoromethyl)phenyllithium, a derivative of this compound, is shown to be thermally stable and undergoes various transformations, including the formation of mercury and copper derivatives (Carr et al., 1987).
Sustainable Chemistry
2,4,6-tris(trifluoromethyl)benzoic acid plays a role in sustainable chemistry methods, such as in the catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives, which is an environment-friendly transformation performed at mild conditions (Wang et al., 2017).
Eigenschaften
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9O2/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXAOQFYVRCSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454820 | |
| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-tris(trifluoromethyl)benzoic Acid | |
CAS RN |
25753-26-8 | |
| Record name | 2,4,6-Tris(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25753-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















